![molecular formula C22H24N2O B14314441 5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole CAS No. 116729-32-9](/img/structure/B14314441.png)
5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features a methoxy group at the 5-position of the indole ring and a substituted dihydropyridine moiety, which contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Dihydropyridine Moiety: The dihydropyridine moiety can be synthesized separately through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia. This moiety is then attached to the indole core via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine moiety, to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine moiety back to its fully saturated form.
Substitution: The methoxy group and other positions on the indole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Fully saturated dihydropyridine derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive compounds. This compound may exhibit similar activities, making it a candidate for drug discovery and development.
Medicine
Medically, indole derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This compound could be explored for similar applications, particularly in targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The methoxy group and dihydropyridine moiety may enhance binding affinity and specificity to these targets, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
5-Methoxyindole: Lacks the dihydropyridine moiety but shares the methoxy-substituted indole core.
3-(2-Phenylethyl)indole: Similar structure but without the methoxy group and dihydropyridine moiety.
Dihydropyridine derivatives: Compounds like nifedipine, which are used as calcium channel blockers in medicine.
Uniqueness
The uniqueness of 5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other indole or dihydropyridine derivatives. This combination of functional groups can lead to novel interactions with biological targets and unique applications in various fields.
特性
CAS番号 |
116729-32-9 |
|---|---|
分子式 |
C22H24N2O |
分子量 |
332.4 g/mol |
IUPAC名 |
5-methoxy-3-[2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C22H24N2O/c1-25-20-7-8-22-21(15-20)19(16-23-22)11-14-24-12-9-18(10-13-24)17-5-3-2-4-6-17/h2-9,15-16,23H,10-14H2,1H3 |
InChIキー |
NPIDMYBXUNMQCE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CCC(=CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)
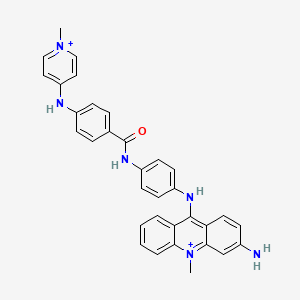
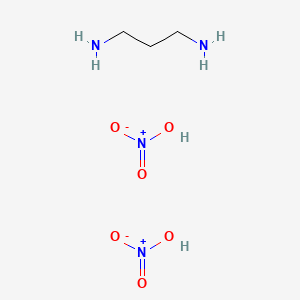
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
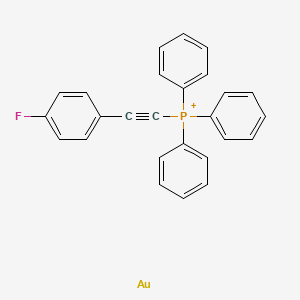
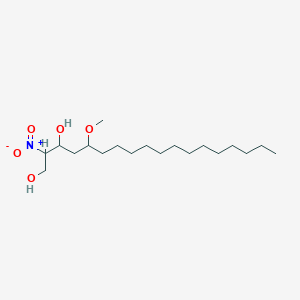
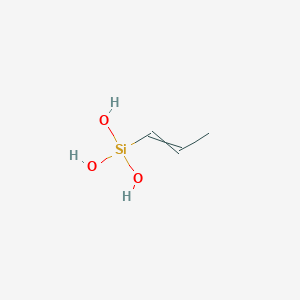

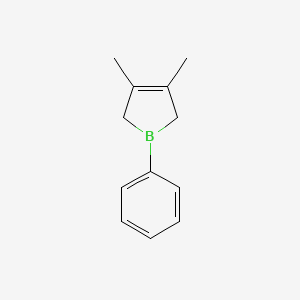
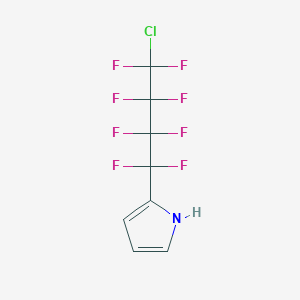
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
